molecular formula C10H14O2 B1303793 4-(tert-Butoxy)phenol CAS No. 2460-87-9

4-(tert-Butoxy)phenol

Cat. No.: B1303793
CAS No.: 2460-87-9
M. Wt: 166.22 g/mol
InChI Key: CIICLJLSRUHUBY-UHFFFAOYSA-N
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Description

4-(tert-Butoxy)phenol, also known as 4-tert-butoxyphenol, is an organic compound with the molecular formula C10H14O2. It is a phenolic compound where a tert-butoxy group is attached to the para position of the phenol ring. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(tert-Butoxy)phenol can be synthesized through the alkylation of phenol with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically involves heating phenol and tert-butyl alcohol with a strong acid such as sulfuric acid or hydrochloric acid, which facilitates the formation of the tert-butoxy group on the phenol ring.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of heterogeneous catalysts to improve the selectivity and yield of the desired product. For example, zeolite catalysts treated with sodium hydroxide have been shown to enhance the selectivity for this compound during the alkylation process .

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butoxy)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the tert-butoxy group directs incoming electrophiles to the ortho and para positions relative to the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Hydroquinones.

    Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

4-(tert-Butoxy)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(tert-butoxy)phenol involves its interaction with various molecular targets. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The tert-butoxy group can also affect the compound’s solubility and reactivity, impacting its overall biological and chemical behavior.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylphenol: Similar structure but with a tert-butyl group instead of a tert-butoxy group.

    4-tert-Octylphenol: Contains a longer alkyl chain compared to 4-(tert-butoxy)phenol.

    4-tert-Butylcatechol: Contains two hydroxyl groups on the phenol ring.

Uniqueness

This compound is unique due to the presence of the tert-butoxy group, which imparts distinct chemical and physical properties compared to other similar compounds. This group enhances the compound’s solubility in organic solvents and influences its reactivity in various chemical reactions.

Biological Activity

4-(tert-Butoxy)phenol, also known as 4-tert-butylphenol (4-TBP), is a compound of significant interest due to its biological activity and potential environmental impacts. This article reviews the biological properties of 4-TBP, focusing on its endocrine-disrupting effects, antioxidant properties, and implications for human health and the environment.

Chemical Structure and Properties

4-tert-butylphenol is characterized by a tert-butyl group attached to the phenolic ring at the para position. Its molecular formula is C10H14OC_{10}H_{14}O, and it has a CAS number of 98-54-4. The structural formula can be represented as follows:

Structure C6H4(OH)(C4H9)\text{Structure }C_6H_4(OH)(C_4H_9)

Endocrine Disruption

4-TBP has been identified as an endocrine-disrupting chemical (EDC) with multiple adverse effects on aquatic organisms. Research indicates that it acts as an estrogen receptor ligand, influencing gene expression related to reproductive functions in fish and mammals.

Key Findings:

  • In Vitro Studies : 4-TBP has shown to activate estrogen receptors in both fish and mammalian cells, leading to modulation of estrogen-dependent gene expression at transcriptional and protein levels .
  • In Vivo Studies : Effects observed in various fish species include:
    • Vitellogenin (VTG) Induction : Indicating estrogenic activity.
    • Feminization of Gonadal Ducts : Histological changes were noted, reflecting disrupted sexual development.
    • Sex Ratio Alterations : A biased sex ratio towards females was documented, which is indicative of endocrine disruption .

Antioxidant Activity

In addition to its endocrine-disrupting properties, 4-TBP exhibits notable antioxidant activity. Studies have shown that derivatives of di-tert-butylphenol can scavenge free radicals effectively.

Antioxidant Mechanism:

  • DPPH and FRAP Assays : The antioxidant capacity was evaluated using these assays, with results indicating that certain derivatives possess antioxidant properties comparable to ascorbic acid .
  • Mechanistic Insights : The steric hindrance provided by the tert-butyl groups enhances the stability of free radicals formed after hydrogen donation from the phenolic hydroxyl group, contributing to their antioxidant efficacy .

Case Study 1: Sensitization of Melanocytes

A study investigated the effects of 4-TBP on human melanocytes. It was found that exposure sensitizes these cells to apoptosis through upregulation of death receptors, leading to increased susceptibility to dendritic cell-mediated cytotoxicity .

Concentration (μM)Cell Viability (%)TRAILR Expression (Fold Increase)
25059.1 (PIG3V)8.5
1000Significant DropNot measured

Case Study 2: Quorum Sensing Inhibition

Another study highlighted the potential of di-tert-butylphenol derivatives in inhibiting quorum sensing in Pseudomonas aeruginosa, a significant pathogen. The treatment led to reduced biofilm formation and virulence factor secretion in a dose-dependent manner .

Environmental Implications

The identification of 4-TBP as an EDC raises concerns regarding its environmental impact. The chemical's persistence and bioaccumulation potential necessitate careful management to mitigate risks to aquatic ecosystems.

Summary of Environmental Effects:

  • Population-Level Impacts : Endocrine disruption may lead to population declines in affected species due to altered reproductive success.
  • Long-Term Consequences : Read-across data from similar compounds suggest that effects may persist across generations, complicating recovery efforts for impacted populations .

Properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxy]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-10(2,3)12-9-6-4-8(11)5-7-9/h4-7,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIICLJLSRUHUBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90179350
Record name p-Tert-butoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90179350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2460-87-9
Record name p-Tert-butoxyphenol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Tert-butoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90179350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-tert-Butoxyphenol
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Record name P-TERT-BUTOXYPHENOL
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Synthesis routes and methods

Procedure details

Sec-butyllithium (53.2 mmoles, 41 ml of 1.3M in hexane) was added dropwise at -78° C. to 4-bromo-t-butoxybenzene (53.2 mmoles, 12.2 g) in 200 ml THF, stirred at -78° C. for 1 hour, and added slowly to a solution of triisopropylborate (58.5 mmoles, 11.0g) in 50 ml THF while maintaining the temperature below -60° C. The mixture was allowed to warm gradually to -20° C. Chilled acetic acid (80 mmoles,9.6 ml) was added. Hydrogen peroxide (58.5 mmoles, 5.9 ml of 30% diluted with 5 ml water) was added dropwise over 15 minutes while maintaining the temperature below 0° C. After stirring 10 minutes, the solution was washed with ammonium sulfate solution, dried, and concentrated. The residue was triturated with hexane and filtered to yield 4.2 g of 4-t-butoxyphenol. (MS).
Quantity
41 mL
Type
reactant
Reaction Step One
Quantity
12.2 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
9.6 mL
Type
reactant
Reaction Step Three
Quantity
5.9 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.